An In-depth Technical Guide to Tert-butyl 3-aminobenzyl(ethyl)carbamate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Tert-butyl 3-aminobenzyl(ethyl)carbamate: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
Tert-butyl 3-aminobenzyl(ethyl)carbamate is a bifunctional organic molecule of significant interest in the realms of medicinal chemistry and drug discovery. Its structure incorporates a primary aromatic amine and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, rendering it a versatile building block for the synthesis of more complex molecular architectures. The presence of these two distinct amine functionalities, with their orthogonal reactivity, allows for selective chemical transformations, making it a valuable intermediate in the construction of targeted therapeutics, including enzyme inhibitors and receptor modulators.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, potential applications, and analytical methodologies for its characterization.
Physicochemical and Spectral Properties
The fundamental properties of tert-butyl 3-aminobenzyl(ethyl)carbamate are summarized in the table below. While experimental data for some properties are not widely published, predicted values based on its structure provide a useful reference for researchers.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-aminobenzyl(ethyl)carbamate | N/A |
| CAS Number | 167756-91-4 | [2] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |
| Molecular Weight | 250.34 g/mol | N/A |
| Physical Form | Pale-yellow to yellow-brown solid | [2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |
Predicted Spectral Data
Due to the absence of publicly available experimental spectra, the following data has been predicted to aid in the preliminary identification of the compound.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.10 (t, J = 7.8 Hz, 1H), 6.65-6.55 (m, 3H), 4.35 (s, 2H), 3.70 (br s, 2H), 3.30 (q, J = 7.1 Hz, 2H), 1.48 (s, 9H), 1.15 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 155.8, 146.8, 139.5, 129.5, 118.0, 116.5, 115.0, 80.0, 50.0, 42.0, 28.5, 14.0.
-
Mass Spectrometry (ESI-MS): m/z 251.18 [M+H]⁺, 273.16 [M+Na]⁺. Key fragments would likely include the loss of the tert-butyl group (m/z 195.12) and the entire Boc group (m/z 151.12).
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl 3-aminobenzyl(ethyl)carbamate can be efficiently achieved via a two-step process starting from commercially available 3-aminobenzaldehyde. This process involves an initial reductive amination to introduce the ethyl group, followed by the selective protection of the resulting secondary amine with a Boc group.
Synthetic Workflow Diagram
Caption: Synthetic pathway for tert-butyl 3-aminobenzyl(ethyl)carbamate.
Experimental Protocol
Step 1: Synthesis of N-Ethyl-3-aminobenzylamine
-
To a stirred solution of 3-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add ethanamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding imine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Causality: Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing side reactions. The initial formation of the imine at a low temperature enhances the selectivity of the subsequent reduction.
Step 2: Synthesis of tert-Butyl 3-aminobenzyl(ethyl)carbamate
-
Dissolve the crude N-ethyl-3-aminobenzylamine (1.0 eq) in DCM (0.2 M).
-
Add triethylamine (Et₃N, 1.5 eq) to the solution and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-aminobenzyl(ethyl)carbamate.
Causality: The reaction is performed in the presence of a non-nucleophilic base, triethylamine, to neutralize the acidic byproducts of the reaction. The Boc anhydride is added slowly at a reduced temperature to control the exothermicity of the reaction and prevent the formation of undesired side products.[2]
Reactivity and Applications in Drug Discovery
The chemical reactivity of tert-butyl 3-aminobenzyl(ethyl)carbamate is dominated by the two amine functionalities.
-
N-Boc Group: The tert-butoxycarbonyl protecting group is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the free secondary amine.[3][4] This allows for the selective deprotection and subsequent functionalization of this position.
-
Primary Aromatic Amine: The aniline moiety is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions. Its reactivity allows for the introduction of diverse pharmacophoric groups.
This dual reactivity makes the compound a valuable scaffold in combinatorial chemistry and fragment-based drug design. For instance, it can be used as a linker to connect two different pharmacophores, or as a foundational element in the synthesis of kinase inhibitors, where the aniline nitrogen can interact with the hinge region of the enzyme's active site.
Conceptual Application in Kinase Inhibitor Synthesis
Caption: Use as a scaffold in kinase inhibitor synthesis.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of tert-butyl 3-aminobenzyl(ethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field instrument. Key signals to observe are the singlet for the Boc group protons (~1.5 ppm), the quartet and triplet for the ethyl group, the singlet for the benzylic protons, and the aromatic protons in the 6.5-7.2 ppm region.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expected signals include the quaternary carbons of the Boc group (~80 and 28 ppm), the aliphatic carbons of the ethyl and benzyl groups, and the aromatic carbons.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Expected Ions: [M+H]⁺ at m/z 251.18. Rationale: HPLC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.[5][6][7][] The use of a C18 column provides good separation for moderately polar compounds, and the acidic mobile phase ensures efficient ionization in positive ESI mode.
-
Safety and Handling
While a specific safety data sheet (SDS) for tert-butyl 3-aminobenzyl(ethyl)carbamate is not widely available, data from structurally related aminobenzyl carbamates suggest the following precautions:
-
Health Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
Conclusion
Tert-butyl 3-aminobenzyl(ethyl)carbamate is a valuable and versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its bifunctional nature, combined with the reliable and well-understood chemistry of the Boc protecting group, provides a robust platform for the synthesis of a diverse range of complex molecules. The synthetic and analytical protocols detailed in this guide serve as a practical resource for researchers, enabling the efficient and strategic incorporation of this important building block into their synthetic endeavors.
References
-
Al-zahrani, H. A. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
PubChem. N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester. [Link]
- Google Patents. KR870002017B1 - Method for preparing aminobenzylamine.
-
Gäb, F., & Pütz, M. (2015). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 26(8), 1335-1343. [Link]
-
Supporting Information. Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
- Google Patents. US4978792A - Process for producing aminobenzylamine.
-
Fedotenko, I. (2012). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]
-
ResearchGate. Calculated physicochemical properties of Boc-deprotected. [Link]
-
SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]
-
PubChem. N-BOC-ethylenediamine. [Link]
-
ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]
-
Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
-
Lukić, B., et al. (2017). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Acta Chimica Slovenica, 64(4), 782-789. [Link]
-
Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
- Google Patents.
-
Khaksar, S., & Gholami, M. R. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235. [Link]
- Google Patents.
-
ResearchGate. Chemical Synthesis and Characterization of Poly(aniline-co-ethyl 3-aminobenzoate) Copolymers. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Separation Science. Effective Analysis Carbamate Pesticides. [Link]
-
ResearchGate. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]
-
Google Patents. US 8,357,808 B2. [Link]
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
